molecular formula C23H29FO5 B14084551 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Cat. No.: B14084551
M. Wt: 404.5 g/mol
InChI Key: JEUSDRLWFSRHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is a complex organic compound belonging to the class of long-chain fatty acids. These compounds are characterized by an aliphatic tail containing between 13 and 21 carbon atoms . This compound is notable for its unique structure, which includes a fluorophenoxy group and a bicyclic heptane ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid involves multiple steps, typically starting with the preparation of the fluorophenoxy intermediate. The synthetic route often includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate alkylating agent under basic conditions.

    Construction of the bicyclic heptane ring: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Hydroxylation and enylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenoxy compounds .

Scientific Research Applications

7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group is known to enhance binding affinity to certain proteins, while the bicyclic heptane ring provides structural stability. The compound can modulate various biochemical pathways, leading to effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar compounds to 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid include:

The uniqueness of this compound lies in its fluorophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-[3-[4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUSDRLWFSRHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.